6a,7,8,9-tetrahydropyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one 6a,7,8,9-tetrahydropyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one
Brand Name: Vulcanchem
CAS No.: 91622-91-2
VCID: VC6586437
InChI: InChI=1S/C10H11N3O/c14-10-8-4-2-6-13(8)9-7(12-10)3-1-5-11-9/h1,3,5,8H,2,4,6H2,(H,12,14)
SMILES: C1CC2C(=O)NC3=C(N2C1)N=CC=C3
Molecular Formula: C10H11N3O
Molecular Weight: 189.218

6a,7,8,9-tetrahydropyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one

CAS No.: 91622-91-2

Cat. No.: VC6586437

Molecular Formula: C10H11N3O

Molecular Weight: 189.218

* For research use only. Not for human or veterinary use.

6a,7,8,9-tetrahydropyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one - 91622-91-2

Specification

CAS No. 91622-91-2
Molecular Formula C10H11N3O
Molecular Weight 189.218
IUPAC Name 2,8,13-triazatricyclo[7.4.0.02,6]trideca-1(9),10,12-trien-7-one
Standard InChI InChI=1S/C10H11N3O/c14-10-8-4-2-6-13(8)9-7(12-10)3-1-5-11-9/h1,3,5,8H,2,4,6H2,(H,12,14)
Standard InChI Key PGPPFIDIJMNDBJ-UHFFFAOYSA-N
SMILES C1CC2C(=O)NC3=C(N2C1)N=CC=C3

Introduction

Structural and Chemical Characteristics

Molecular Identity and Nomenclature

6a,7,8,9-Tetrahydropyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one (CAS No. 91622-91-2) is a polycyclic amine with the molecular formula C₁₀H₁₁N₃O and a molecular weight of 189.21 g/mol . Its IUPAC name, 2,8,13-triazatricyclo[7.4.0.0²,⁶]trideca-1(9),10,12-trien-7-one, reflects its intricate bicyclic framework comprising a pyrido-pyrrolo-pyrazine system.

Structural Features

The molecule’s core consists of:

  • A pyrrolo[1,2-a]pyrazine ring fused with a tetrahydropyridine moiety.

  • Three nitrogen atoms positioned at the 2nd, 8th, and 13th positions, contributing to its basicity and hydrogen-bonding potential .

  • A ketone group at the 7th position, which influences its reactivity and intermolecular interactions.

The SMILES notation C1CC2C(=O)NC3=C(N2C1)N=CC=C3 and InChIKey PGPPFIDIJMNDBJ-UHFFFAOYSA-N provide unambiguous representations of its connectivity and stereoelectronic properties .

Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₀H₁₁N₃O
Molecular Weight189.21 g/mol
SolubilityNot publicly available
XLogP3Computed as 0.7 (PubChem)

The lack of solubility data underscores the need for further experimental characterization, particularly for pharmaceutical applications.

Synthesis and Derivatization

Core Synthesis Methodology

The parent compound is synthesized via cyclocondensation reactions using polyphosphoric acid (PPA) as a catalyst. In a representative procedure :

  • Intermediate Preparation: 5,6,6a,7,8,9-Hexahydropyrido[3,2-e]pyrrolo[1,2-a]pyrazine is generated by heating a precursor in PPA at 100°C for 1 hour.

  • Workup: The reaction mixture is neutralized with NaHCO₃, extracted with ethyl acetate, and purified via column chromatography (66.6% yield) .

Derivative Synthesis

Derivatives are synthesized by functionalizing the indolizine moiety. For example:

  • Compound 7d: (R)-1-(2-(4-propoxyphenyl)indolizin-3-yl)-2-(6a,7,8,9-tetrahydropyrido[3,2-e]pyrrolo[1,2-a]pyrazin-5(6H)-yl)ethane-1,2-dione is obtained in 52.9% yield via coupling reactions .

  • Compound 7e: Morpholinoethoxy-substituted derivatives achieve 62.3% yield, demonstrating the scaffold’s versatility .

CompoundMIC (µg/ml)Key Structural Modification
7a1.64-Methoxyphenylindolizine
7d3.14-Propoxyphenylindolizine
7e1.6Morpholinoethoxy substitution
7h6.2Pentyloxy side chain

Notably, 7a and 7e match the activity of first-line drugs like ciprofloxacin (MIC = 1.6 µg/ml) . The morpholinoethoxy group in 7e enhances cell permeability, potentially explaining its efficacy .

Structure-Activity Relationships (SAR)

  • Electron-Donating Groups: Methoxy and morpholino substituents improve activity, likely by enhancing target binding .

  • Alkyl Chains: Longer chains (e.g., pentyloxy in 7h) reduce activity, suggesting steric hindrance at the target site .

Challenges and Future Directions

Limitations

  • Solubility: The lack of solubility data impedes formulation development.

  • Toxicity: No in vivo toxicity profiles are available, necessitating preclinical studies.

Research Opportunities

  • Structural Optimization: Introducing polar groups (e.g., hydroxyl, carboxyl) could improve solubility without compromising activity.

  • Mechanistic Studies: Elucidating the target enzyme or pathway in M. tuberculosis would guide rational drug design.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator